Cas no 477543-99-0 (2-(2,4-dichlorophenoxy)methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole)

2-(2,4-ジクロロフェノキシ)メチル-1-(2-メチルプロプ-2-エン-1-イル)-1H-1,3-ベンゾジアゾールは、複雑な構造を有する有機化合物であり、ベンゾジアゾール骨格にジクロロフェノキシ基とイソブテニル基が結合しています。この化合物は、農薬や医薬品中間体としての潜在的な応用が期待され、特に植物保護剤の有効成分としての活性が注目されています。高い化学的安定性と特異的な生物活性を併せ持ち、標的害虫や病原体に対して選択的な作用を示す可能性があります。分子設計上、官能基の配置が最適化されており、環境中での分解性と有効性のバランスが考慮されています。

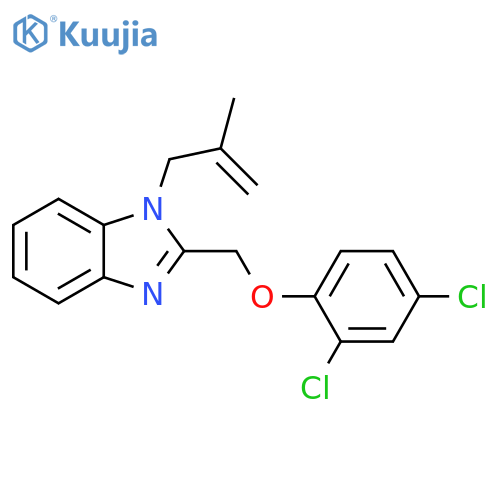

477543-99-0 structure

商品名:2-(2,4-dichlorophenoxy)methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole

2-(2,4-dichlorophenoxy)methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-dichlorophenoxy)methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole

- 2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole

- 1H-Benzimidazole, 2-[(2,4-dichlorophenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-

- 2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole

- Z57369839

- 477543-99-0

- Oprea1_455838

- AKOS001146358

- F0853-0411

- 2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole

-

- インチ: 1S/C18H16Cl2N2O/c1-12(2)10-22-16-6-4-3-5-15(16)21-18(22)11-23-17-8-7-13(19)9-14(17)20/h3-9H,1,10-11H2,2H3

- InChIKey: NORHFSCGXHDJDG-UHFFFAOYSA-N

- ほほえんだ: C1(COC2=CC=C(Cl)C=C2Cl)N(CC(C)=C)C2=CC=CC=C2N=1

計算された属性

- せいみつぶんしりょう: 346.0639685g/mol

- どういたいしつりょう: 346.0639685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 420

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27Ų

- 疎水性パラメータ計算基準値(XlogP): 5.6

じっけんとくせい

- 密度みつど: 1.25±0.1 g/cm3(Predicted)

- ふってん: 508.6±50.0 °C(Predicted)

- 酸性度係数(pKa): 4.54±0.10(Predicted)

2-(2,4-dichlorophenoxy)methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0853-0411-10μmol |

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole |

477543-99-0 | 90%+ | 10μmol |

$69.0 | 2023-08-06 | |

| Life Chemicals | F0853-0411-4mg |

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole |

477543-99-0 | 90%+ | 4mg |

$66.0 | 2023-08-06 | |

| Life Chemicals | F0853-0411-2μmol |

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole |

477543-99-0 | 90%+ | 2μmol |

$57.0 | 2023-08-06 | |

| Life Chemicals | F0853-0411-2mg |

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole |

477543-99-0 | 90%+ | 2mg |

$59.0 | 2023-08-06 | |

| Life Chemicals | F0853-0411-5mg |

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole |

477543-99-0 | 90%+ | 5mg |

$69.0 | 2023-08-06 | |

| Life Chemicals | F0853-0411-20mg |

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole |

477543-99-0 | 90%+ | 20mg |

$99.0 | 2023-08-06 | |

| Life Chemicals | F0853-0411-10mg |

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole |

477543-99-0 | 90%+ | 10mg |

$79.0 | 2023-08-06 | |

| Life Chemicals | F0853-0411-15mg |

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole |

477543-99-0 | 90%+ | 15mg |

$89.0 | 2023-08-06 | |

| Life Chemicals | F0853-0411-3mg |

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole |

477543-99-0 | 90%+ | 3mg |

$63.0 | 2023-08-06 | |

| Life Chemicals | F0853-0411-20μmol |

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole |

477543-99-0 | 90%+ | 20μmol |

$79.0 | 2023-08-06 |

2-(2,4-dichlorophenoxy)methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

477543-99-0 (2-(2,4-dichlorophenoxy)methyl-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole) 関連製品

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量